5-(Chloromethyl)-2-isopropylpyrimidine
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Overview
Description
5-(Chloromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and an isopropyl group at the 2-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in nucleic acids and their importance in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropylpyrimidine typically involves the chloromethylation of 2-isopropylpyrimidine. One common method is the reaction of 2-isopropylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl-substituted pyrimidines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(azidomethyl)-2-isopropylpyrimidine or 5-(thiocyanatomethyl)-2-isopropylpyrimidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-(methyl)-2-isopropylpyrimidine.
Scientific Research Applications
5-(Chloromethyl)-2-isopropylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-isopropylpyrimidine involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The compound may inhibit enzymes or disrupt cellular processes by binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethyl-substituted heterocycle with applications in biorefineries and as a platform chemical.
2-Chloro-5-chloromethylthiazole: A thiazole derivative with similar chloromethyl functionality, used in the synthesis of various organic compounds.
Uniqueness
5-(Chloromethyl)-2-isopropylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(chloromethyl)-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAVFWFVMEUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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